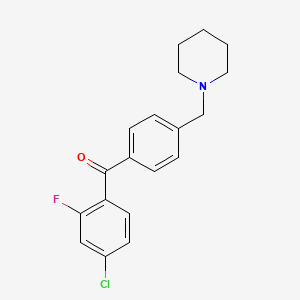

4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

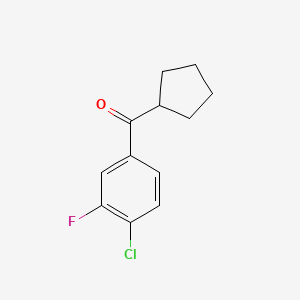

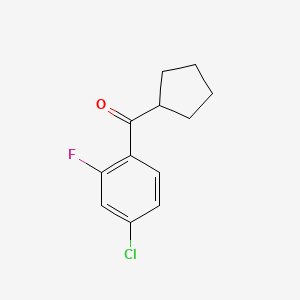

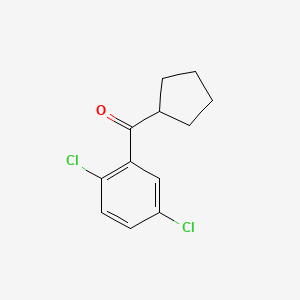

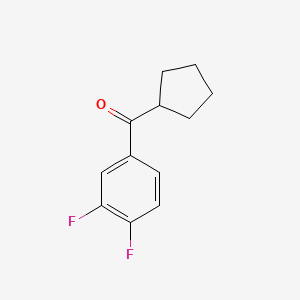

4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone is a chemical compound that has been studied in various contexts due to its potential applications in pharmaceuticals and other industries. It is structurally related to several compounds that have been synthesized and characterized in recent research. For instance, it shares a similar benzophenone backbone with compounds studied for their neuroleptic properties, UV filter transformation behaviors, and antimicrobial activities .

Synthesis Analysis

The synthesis of related benzophenone derivatives often involves multi-step reactions, including N-dealkylation, oxidation

Wissenschaftliche Forschungsanwendungen

Reactivity and Chemical Behavior

4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone shows unique reactivity due to its structural components. For instance, in a study exploring the reactivity of pseudoaromatic compounds, it was found that 2-fluorotropone reacts quantitatively with piperidine, showing a lower free energy of activation compared to similar compounds (Pietra & Cima, 1971). This highlights the unique reactivity of fluorine-substituted compounds in the presence of amines like piperidine.

Synthesis and Industrial Applications

The compound has been involved in the synthesis of various industrial-scale chemicals. For example, a study described a selective synthesis method for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, demonstrating its potential for large-scale industrial applications (Karrer, Meier, & Pascual, 2000).

Medical and Biological Research

In the field of medical and biological research, derivatives of benzophenone, including those with chloro and fluoro substituents, have been studied for their antiproliferative activity. A study found that certain benzophenone compounds with fluoro and chloro groups showed significant activity against Dalton's lymphoma ascites tumor growth (Al‐Ghorbani et al., 2016).

Material Science and Polymer Research

In material science, derivatives of benzophenone, including those with fluoro and chloro groups, have been used in the development of proton exchange membranes. A study detailed the synthesis of rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics using 4-chloro-4′-fluorobenzophenone, which were tested for their proton conductivity (Ghassemi, Ndip, & McGrath, 2004).

Safety And Hazards

The compound should be handled with care. Some general safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .

Eigenschaften

IUPAC Name |

(4-chloro-2-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-16-8-9-17(18(21)12-16)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUYXNTVMDKDJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642709 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone | |

CAS RN |

898775-50-3 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.